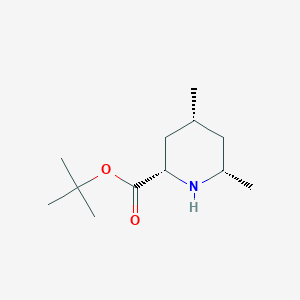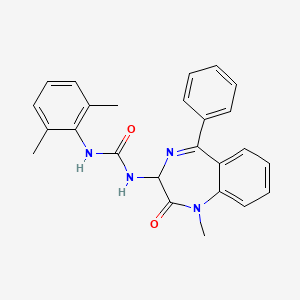
Tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as Tert-butyl DMP or Tert-butyl 4,6-dimethylpiperidine-2-carboxylate.
Mechanism Of Action
The mechanism of action of Tert-butyl DMP is not well understood, but it is believed to act as a GABAergic agent by enhancing the activity of the GABA neurotransmitter. This results in the inhibition of neuronal activity, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Tert-butyl DMP has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. It has also been found to reduce the levels of inflammatory cytokines, leading to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using Tert-butyl DMP in lab experiments is its high yield during synthesis, making it a cost-effective option. It is also easy to handle and store, making it a convenient option for researchers.
However, Tert-butyl DMP has some limitations in lab experiments. It has a short half-life, making it difficult to study its long-term effects. It is also not water-soluble, making it difficult to administer in vivo.
Future Directions
There are several future directions for the research of Tert-butyl DMP. One of the significant directions is the development of new drugs based on Tert-butyl DMP. The anticonvulsant and analgesic properties of Tert-butyl DMP make it a promising candidate for the development of new drugs for the treatment of various diseases.
Another future direction is the study of the long-term effects of Tert-butyl DMP. The short half-life of Tert-butyl DMP makes it difficult to study its long-term effects, and further research is needed to understand its potential risks and benefits.
Conclusion:
In conclusion, Tert-butyl (Tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate)-4,6-dimethylpiperidine-2-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tert-butyl DMP in various fields of scientific research.
Synthesis Methods
Tert-butyl DMP can be synthesized by the reaction of 2,2,6-trimethyl-4-piperidone with tert-butyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction results in the formation of Tert-butyl DMP as a white solid with a yield of approximately 60%.
Scientific Research Applications
Tert-butyl DMP has been found to have potential applications in various fields of scientific research. One of the significant applications is in the field of organic chemistry, where it is used as a chiral auxiliary in asymmetric synthesis. It has been used in the synthesis of various biologically active compounds, including alkaloids and amino acids.
Tert-butyl DMP has also been used in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for the treatment of various diseases. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-8-6-9(2)13-10(7-8)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3/t8-,9+,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROOGDDYDMNCME-UTLUCORTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(C1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N[C@@H](C1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)





![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)

![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2531853.png)
![Tert-butyl N-[[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methyl]carbamate](/img/structure/B2531857.png)